3,3,4-Trimethyl-2-oxetanone

Description

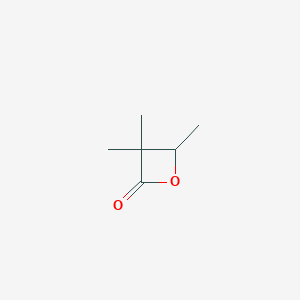

3,3,4-Trimethyl-2-oxetanone is a substituted oxetanone featuring three methyl groups at positions 3, 3, and 4 of the oxetane ring. Oxetanones are four-membered cyclic ketones with significant utility in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. This article compares these analogs to infer characteristics of the target compound.

Properties

CAS No. |

18523-58-5 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

3,3,4-trimethyloxetan-2-one |

InChI |

InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8-4/h4H,1-3H3 |

InChI Key |

DZJYBEBRJNJOLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.

Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetane rings.

Diol Cyclization: Another method includes the cyclization of diols, which can be achieved under acidic or basic conditions.

Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The specific conditions, such as temperature, pressure, and catalysts, are tailored to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

Chemistry: 3,3,4-Trimethyl-2-oxetanone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as pharmacophores due to their unique ring structure, which can influence the biological activity of drug candidates .

Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity .

Mechanism of Action

The mechanism by which 3,3,4-Trimethyl-2-oxetanone exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

- 3,3,4-Trimethyl-2-oxetanone (hypothetical): A compact oxetanone derivative with three methyl substituents, likely exhibiting moderate steric hindrance and enhanced ring strain due to the small substituents.

- (3S,4S)-3-Hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-2-oxetanone (IM089457): A bulky oxetanone with long alkyl chains (hexyl and tridecyl groups) and a phenylmethoxy moiety, introducing significant hydrophobicity and steric complexity .

- 3,3-Diphenyl-4,4-bis(trifluoromethyl)-oxetan-2-one (60403-90-9) : Features aromatic (diphenyl) and electron-withdrawing trifluoromethyl groups, which enhance thermal stability and alter electronic properties .

Molecular and Physical Properties

*Estimated based on analogous oxetanones.

- Key Observations: Steric Effects: IM089457’s long alkyl chains increase molecular weight (444.69) and reduce solubility in polar solvents compared to smaller analogs. Electronic Effects: The trifluoromethyl groups in 60403-90-9 enhance lipophilicity and resistance to metabolic degradation, common in fluorinated pharmaceuticals . Hypothesized Properties of this compound: Lower molecular weight (~126) and higher volatility than analogs, with reactivity influenced by methyl-induced ring strain.

Notes on Data Limitations

Absence of Direct Evidence: No provided sources explicitly discuss this compound. Inferences are drawn from analogs .

Hypothetical Data : Molecular weight and properties of the target compound are estimated. Experimental validation is required.

Focus on Available Analogs : Emphasis on IM089457 and 60403-90-9 due to their detailed characterization in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.